molecular formula C16H16N2OS2 B2803750 N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide CAS No. 2309801-74-7

N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2803750
CAS No.: 2309801-74-7
M. Wt: 316.44
InChI Key: DQZRVXPSLXQMOE-UHFFFAOYSA-N
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Description

N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide is a benzothiazole derivative featuring a benzo[d]thiazole-6-carboxamide core substituted with a branched alkyl chain containing a thiophen-3-yl moiety.

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-16(2,12-5-6-20-8-12)9-17-15(19)11-3-4-13-14(7-11)21-10-18-13/h3-8,10H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZRVXPSLXQMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the thiophene moiety and the carboxamide group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts would be tailored to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzo[d]thiazole or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the benzo[d]thiazole or thiophene rings.

Scientific Research Applications

N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with various enzymes or receptors, potentially inhibiting or activating their function. The thiophene moiety may also contribute to the compound’s overall activity by enhancing its binding affinity or stability. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Most analogs, including compound 22 and 8l, are synthesized via coupling reactions in DMF or acetonitrile, often using carbodiimide-based activators like EEDQ or EDC . The target compound likely follows a similar pathway.
  • Substituent Effects : The thiophene group in the target compound may enhance π-π stacking interactions compared to pyridyl (compound 22) or chlorophenyl (compound 8l) groups. However, its bulkier branched alkyl chain could reduce solubility relative to linear alkyl linkers .

Key Observations :

  • Kinase Inhibition: The pyridinylamino group in compound 22 contributes to BRAFV600E inhibition, suggesting that electron-rich side chains enhance activity . The thiophene group in the target compound may similarly modulate kinase affinity but requires experimental validation.
  • Hsp90 Inhibition : Piperidine-substituted analogs (e.g., 8l, 8m) show that bulky substituents at the 2-position of benzothiazole improve Hsp90 binding . The target compound’s thiophene may offer comparable steric effects.

Physicochemical Properties and Purity

  • Purity : Most analogs (e.g., 22, 8l) achieve >96% purity via HPLC, often using reverse-phase chromatography . The target compound’s purity would depend on optimized chromatographic conditions for its hydrophobic thiophene moiety.
  • Solubility : Thiophene-containing compounds typically exhibit lower aqueous solubility than pyridyl or sulfonamide derivatives due to increased hydrophobicity .

Biological Activity

N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-tubercular applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H16N2O2S2
  • Molecular Weight : 332.4 g/mol
  • CAS Number : 2097858-23-4
PropertyValue
Molecular FormulaC16H16N2O2S2
Molecular Weight332.4 g/mol
CAS Number2097858-23-4

Synthesis

Recent studies have focused on various synthetic pathways to develop derivatives of benzothiazole, including this compound. Common methods include:

  • Diazo-Coupling
  • Knoevenagel Condensation
  • Biginelli Reaction
  • Molecular Hybridization Techniques

These methods aim to enhance the biological activity of the resulting compounds, particularly against pathogens such as Mycobacterium tuberculosis.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. In vitro evaluations have shown promising results against various bacterial strains. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, indicating strong antibacterial activity .
  • Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard treatments like Ciprofloxacin .
  • Cytotoxicity : Hemolytic activity tests revealed low toxicity with % lysis ranging from 3.23 to 15.22%, confirming its potential as a safe therapeutic agent .

Anti-Tubercular Activity

The compound has also been evaluated for its anti-tubercular properties:

  • Inhibition Against M. tuberculosis : Studies indicate moderate to good anti-tubercular activity with MIC values significantly lower than those of standard reference drugs .
  • Mechanisms of Action : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values of 12.27–31.64 μM and 0.52–2.67 μM, respectively .

Case Studies

  • Study on Benzothiazole Derivatives : A comprehensive study reported that newly synthesized benzothiazole derivatives, including this compound, were evaluated for their anti-tubercular activity against pathogenic strains of Mtb H. The results indicated that these compounds exhibit better inhibition potency compared to existing drugs .
  • Synergistic Effects : In combination studies with Ciprofloxacin and Ketoconazole, the compound showed synergistic effects that reduced the MICs of these antibiotics, enhancing their efficacy against resistant strains .

Q & A

Q. What are the optimal synthetic routes for N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling benzo[d]thiazole-6-carboxylic acid derivatives with amines containing thiophene substituents. Key steps include:
  • Cross-coupling reactions : Use Pd/Cu catalysts to introduce the thiophene group (e.g., Suzuki-Miyaura coupling) .
  • Amide bond formation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or CH₂Cl₂ .
  • Optimization : Control temperature (60–80°C), solvent polarity, and reaction time (4–12 hours) to enhance yields (typically 60–85%). Purification via column chromatography or recrystallization ensures purity .

Q. What analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm; benzo[d]thiazole carbons at ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~341.43 for C₁₈H₁₉N₃O₂S) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Q. What initial biological screening assays are recommended to assess potential bioactivity?

  • Methodological Answer :
  • Anticancer activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Antimicrobial activity : Use broth microdilution to measure minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Test BRAFV600E kinase inhibition via fluorescence-based assays (IC₅₀ ~7.9 μM for analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified thiophene (e.g., 2- vs. 3-thiophene) or propyl groups (e.g., branched vs. linear).
  • Bioassay comparison : Compare IC₅₀ values across analogs (see Table 1).
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like BRAFV600E .

Q. Table 1. SAR of Key Analogs

Substituent ModificationIC₅₀ (Cancer Cell Line)Target Affinity (BRAFV600E)
Thiophene-3-yl (Parent Compound)10.2 μM (MCF-7)7.9 μM
Thiophene-2-yl15.8 μM (MCF-7)12.4 μM
Linear propyl chain>50 μM (MCF-7)Inactive

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Ensure consistent cell lines (e.g., ATCC-validated MCF-7), culture media, and incubation times .
  • Purity verification : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required) .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity (e.g., BRAFV600E dependency) .

Q. What in vitro models are suitable for elucidating its mechanism of action in cancer research?

  • Methodological Answer :
  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Apoptosis assays : Measure caspase-3/7 activation via luminescence-based kits (e.g., Caspase-Glo®) .
  • Cell cycle analysis : Use flow cytometry with propidium iodide staining to detect G1/S arrest .

Q. How can computational methods predict target interactions and guide experimental validation?

  • Methodological Answer :
  • Molecular docking : Simulate binding to BRAFV600E (PDB ID: 3OG7) using GROMACS or Schrödinger Suite .
  • MD simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å) .
  • Free energy calculations : Use MM-PBSA to estimate ΔG binding (e.g., −35 kcal/mol for high-affinity analogs) .

Q. How to address low solubility in pharmacological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Pro-drug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .

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